molecular formula C16H18INO2 B15158094 4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one CAS No. 651778-63-1

4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one

Cat. No.: B15158094
CAS No.: 651778-63-1
M. Wt: 383.22 g/mol
InChI Key: RGFNVBZLENOGJK-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound features a complex structure with multiple functional groups, including an iodinated pyridinone core, an ethyl group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and aniline derivatives under acidic or basic conditions.

    Etherification: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative (3,5-dimethylphenol) and an appropriate leaving group on the pyridinone ring.

    Alkylation: The ethyl group is typically introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction Products: Deiodinated derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the iodine atom can enhance the compound’s bioavailability and target specificity.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: Similar structure but with a furan-2-ylmethylsulfanylmethyl group instead of an ethyl group.

    4-(3,5-Dimethylphenoxy)-5-methyl-3-iodo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The uniqueness of 4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group, in particular, can influence the compound’s lipophilicity and metabolic stability, differentiating it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

651778-63-1

Molecular Formula

C16H18INO2

Molecular Weight

383.22 g/mol

IUPAC Name

4-(3,5-dimethylphenoxy)-5-ethyl-3-iodo-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H18INO2/c1-5-13-11(4)18-16(19)14(17)15(13)20-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,18,19)

InChI Key

RGFNVBZLENOGJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1OC2=CC(=CC(=C2)C)C)I)C

Origin of Product

United States

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